molecular formula C19H16BrNO4 B11044615 2-bromo-N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

2-bromo-N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B11044615
M. Wt: 402.2 g/mol
InChI Key: SWNLMOOXWZHFMT-UHFFFAOYSA-N
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Description

2-Bromobenzamide: (C7H6BrNO) is a chemical compound with a molecular weight of 200.033 g/mol. Its IUPAC Standard InChI is InChI=1S/C7H6BrNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) . This compound features a benzamide core with a bromine substituent at the 2-position.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for 2-bromobenzamide. One common method involves the bromination of benzamide using a brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent. The reaction typically occurs under mild conditions and yields the desired product.

Industrial Production:

Chemical Reactions Analysis

Reactivity: 2-Bromobenzamide can participate in various chemical reactions:

    Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, replacing it with other functional groups.

    Reduction Reactions: Reduction of the carbonyl group may yield the corresponding amine.

    Oxidation Reactions: Oxidation of the benzyl carbon may lead to carboxylic acid formation.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) in an inert solvent (e.g., chloroform or dichloromethane).

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).

Major Products: The primary product of bromination is 2-bromobenzamide. Reduction yields the corresponding benzylamine, while oxidation leads to benzoic acid.

Scientific Research Applications

2-Bromobenzamide finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: Potential pharmaceutical applications, although specific examples are scarce.

    Industry: Limited industrial applications, but its reactivity makes it valuable in synthesis.

Mechanism of Action

The exact mechanism of action for 2-bromobenzamide remains an area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 2-bromobenzamide is unique due to its specific substitution pattern, similar compounds include other benzamides and brominated derivatives.

Properties

Molecular Formula

C19H16BrNO4

Molecular Weight

402.2 g/mol

IUPAC Name

2-bromo-N-[7-(cyclopropanecarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C19H16BrNO4/c20-14-4-2-1-3-12(14)19(23)21-15-10-17-16(24-7-8-25-17)9-13(15)18(22)11-5-6-11/h1-4,9-11H,5-8H2,(H,21,23)

InChI Key

SWNLMOOXWZHFMT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4Br)OCCO3

Origin of Product

United States

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